2-TEDC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

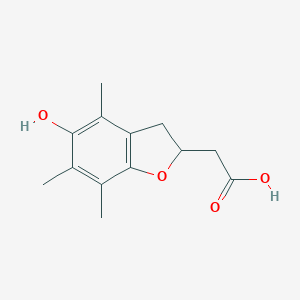

Il présente des effets inhibiteurs sur la 5-lipoxygénase, la 12-lipoxygénase et la 15-lipoxygénase avec des valeurs de CI50 de 0,09 micromolaire, 0,013 micromolaire et 0,5 micromolaire, respectivement . Ce composé est principalement utilisé dans l'étude de l'athérosclérose en raison de sa capacité à inhiber l'activité de la lipoxygénase .

Applications De Recherche Scientifique

2- (1-Thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipoxygenase inhibition and enzyme kinetics.

Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.

Medicine: Explored for its potential therapeutic effects in treating atherosclerosis and other inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mécanisme D'action

Target of Action

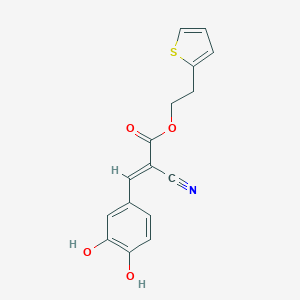

2-TEDC, also known as 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a potent inhibitor of 5-, 12-, and 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in cell signaling and inflammation.

Mode of Action

This compound interacts with its targets, the lipoxygenases, by inhibiting their enzymatic activity. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme’s activity, are 0.09 μM for 5-lipoxygenase, 0.013 μM for 12-lipoxygenase, and 0.5 μM for 15-lipoxygenase . This inhibition disrupts the production of lipid mediators, thereby affecting cell signaling and inflammatory responses.

Result of Action

The primary result of this compound’s action is the inhibition of lipoxygenase activity, leading to a decrease in the production of lipid mediators. This can result in reduced inflammation and altered immune responses. It has been suggested that this compound could be used for the research of atherosclerosis , a disease characterized by inflammation and the buildup of plaques in the arteries.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate implique la réaction de la 3,4-dihydroxybenzaldéhyde avec l'acide cyanoacétique en présence d'une base, suivie de l'addition du bromure de 2-(1-Thiényl)éthyle. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le diméthylsulfoxyde (DMSO) sous reflux .

Méthodes de production industrielle

La production industrielle du 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction optimisées pour assurer un rendement et une pureté maximum. Le produit final est purifié par des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe cyano.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres dérivés réduits.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la lipoxygénase et la cinétique enzymatique.

Biologie : Investigué pour son rôle dans la modulation des voies inflammatoires et du stress oxydatif.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'athérosclérose et d'autres maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle qualité.

Mécanisme d'action

Le 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate exerce ses effets en inhibant l'activité des enzymes lipoxygénases. Il se lie au site actif de l'enzyme, empêchant la conversion de l'acide arachidonique en leucotriènes et autres médiateurs inflammatoires. Cette inhibition réduit l'inflammation et le stress oxydatif, ce qui en fait un composé précieux dans l'étude de l'athérosclérose et d'autres affections inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de l'acide caféique : Similaires en structure et en fonction, ces composés inhibent également l'activité de la lipoxygénase.

Résvératrol : Un composé polyphénolique aux propriétés antioxydantes et inhibitrices de la lipoxygénase.

Indirubine-3'-monoxime : Inhibe la lipoxygénase et d'autres enzymes impliquées dans l'inflammation.

Unicité

Le 2-(1-Thiényl)éthyl 3,4-dihydroxybenzylidènecyanoacétate est unique en raison de sa forte puissance et de sa sélectivité pour plusieurs isoformes de la lipoxygénase. Sa capacité à inhiber la 5-lipoxygénase, la 12-lipoxygénase et la 15-lipoxygénase avec de faibles valeurs de CI50 en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

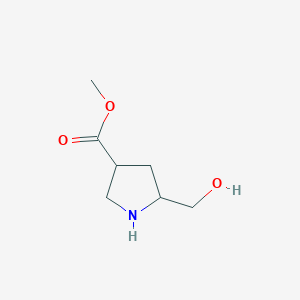

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGLTUBCAGZLHP-XYOKQWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ACETAMIDE,2-AMINO-N-[2-(2,5-DIMETHOXYPHENYL)-2-HYDROXYETHYL]-,(S)-](/img/structure/B143364.png)